Product packaging for Minamestane(Cat. No.:CAS No. 105051-87-4)

Minamestane

Cat. No.: B034690
CAS No.: 105051-87-4
M. Wt: 297.4 g/mol
InChI Key: DAKHYLIFCYPHQW-KZQROQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Minamestane is a potent, mechanism-based, steroidal inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens into estrogens. Its primary research value lies in the study of hormone-dependent processes, particularly in the context of breast cancer research, where it is used to model estrogen suppression and investigate the effects of ablated estrogen synthesis on tumor cell proliferation and apoptosis. The compound acts as a substrate analogue, binding irreversibly to the active site of aromatase (CYP19A1), leading to its inactivation and a subsequent reduction in endogenous estrogen levels. This specific mechanism makes this compound a critical research tool for elucidating the role of estrogen in various physiological and pathological pathways, exploring resistance mechanisms to endocrine therapy, and developing novel therapeutic strategies for estrogen receptor-positive cancers. It is supplied For Research Use Only, strictly for application in in vitro and in vivo preclinical studies within a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO2 B034690 Minamestane CAS No. 105051-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S)-4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKHYLIFCYPHQW-KZQROQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=O)C=C[C@]34C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883152
Record name Minamestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105051-87-4
Record name 4-Aminoandrosta-1,4,6-triene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105051-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minamestane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105051874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minamestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINAMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02058ABVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Studies of Minamestane

Aromatase (CYP19A1) as a Molecular Target of Minamestane

Aromatase, also known as cytochrome P450 19A1 (CYP19A1), is a crucial enzyme belonging to the cytochrome P450 superfamily wikipedia.orguni.lujkchemical.comnih.govnih.govvrachi.nameuniprot.org. It catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgen precursors, such as androstenedione (B190577) and testosterone, through a process of aromatization wikipedia.orguni.lujkchemical.comnih.govnih.govvrachi.nameuniprot.org. Due to its central role in estrogen synthesis, aromatase is a significant therapeutic target for hormone-dependent conditions, particularly breast cancer jkchemical.comnih.govuniprot.org. This compound has been identified as a selective and competitive inhibitor of this enzyme.

This compound demonstrates potent inhibition of aromatase activity. Studies have reported an IC50 value of 45.7 nM for this compound against aromatase. This indicates that a relatively low concentration of this compound is sufficient to inhibit 50% of the enzyme's activity. Furthermore, this compound is described as a novel irreversible aromatase inhibitor wikipedia.org. It induces time-dependent inhibition of human placental aromatase, with a reported half-life of 4 minutes and a K (likely Kinact) of 59 nM wikipedia.org.

Table 1: Key Enzyme Kinetic Parameters of this compound-Aromatase Interaction

ParameterValueEnzyme SourceReference
IC5045.7 nMAromatase (General)
Half-life of Inhibition (t1/2)4 minutesHuman Placental Aromatase wikipedia.org
K (Kinact)59 nMHuman Placental Aromatase wikipedia.org

This compound exhibits time-dependent inhibition of human placental aromatase wikipedia.org. This characteristic implies that the inhibitory effect of this compound increases with the duration of its pre-incubation with the enzyme, rather than being solely dependent on its concentration at a single time point. The reported half-life of 4 minutes for inhibition underscores its rapid action in inactivating the enzyme wikipedia.org. This compound has been noted to induce inactivation at a higher rate. This time-dependent inactivation is a hallmark of mechanism-based inhibitors, which typically require the catalytic activity of the target enzyme and the presence of cofactors, such as NADPH, to exert their full inhibitory effect.

This compound functions as a competitive inhibitor of aromatase. As a steroidal aromatase inhibitor, this compound is structurally analogous to the natural androgen substrates of the enzyme, such as androstenedione nih.govvrachi.name. This structural similarity allows this compound to compete with these natural substrates for binding to the active site of the aromatase enzyme nih.govvrachi.name. By occupying the active site, this compound prevents the enzyme from binding to its natural substrates and catalyzing the conversion of androgens to estrogens.

A defining characteristic of this compound is its irreversible binding to aromatase wikipedia.orguni.lujkchemical.comvrachi.name. Unlike reversible inhibitors that merely occupy the enzyme's active site temporarily, this compound forms a stable, permanent association with the enzyme. This irreversible binding leads to the long-lasting inactivation of aromatase, ensuring a sustained suppression of estrogen synthesis. This mechanism is particularly advantageous in therapeutic contexts as it provides prolonged pharmacological effects, even after the drug has been cleared from circulation.

Molecular Basis of Aromatase Inactivation by this compound

The irreversible inactivation of aromatase by this compound is attributed to its mechanism-based inhibition, often referred to as "suicide inhibition" uni.lunih.gov.

The molecular basis of this compound's irreversible action lies in its ability to form a covalent bond with the aromatase enzyme uni.lu. As a steroidal inhibitor, this compound mimics the natural substrate androstenedione. During the catalytic cycle of aromatase, this compound is converted by the enzyme into a chemically reactive intermediate nih.gov. This reactive intermediate then forms a covalent bond with a critical residue within the enzyme's active site, leading to its permanent deactivation nih.gov. This covalent modification renders the enzyme incapable of further estrogen synthesis, establishing this compound as a potent and effective mechanism-based inactivator of aromatase.

Preclinical Pharmacological and Biochemical Research

In Vitro Studies of Minamestane

In vitro research has elucidated this compound's direct effects on estrogen synthesis and its broader influence on cellular processes.

This compound functions as a novel irreversible aromatase inhibitor. mdpi.com Studies have demonstrated its capacity to induce time-dependent inhibition of human placental aromatase. This inhibition is characterized by a half-life of 4 minutes and a Ki (inhibition constant) of 59 nM. mdpi.com This indicates a potent and sustained interaction with the aromatase enzyme, leading to a reduction in estrogen production in this cellular model. While other cellular models are used to study aromatase inhibition by various compounds, the primary detailed in vitro data for this compound in the provided search results specifically highlight its activity in human placental aromatase. mdpi.comnih.govmednexus.orgfrontiersin.org

Table 1: In Vitro Inhibition of Aromatase by this compound

Target EnzymeType of InhibitionHalf-life of InhibitionKi (Inhibition Constant)Reference
Human Placental AromataseIrreversible4 minutes59 nM mdpi.com

Research indicates that this compound modulates growth factor signaling and may affect various cellular signaling pathways. [22 in previous turn] However, specific detailed findings on which particular cellular signaling pathways (e.g., PI3K/Akt/mTOR, MAPK) are modulated by this compound, and the precise mechanisms of this modulation, are not explicitly detailed in the provided search results. General cellular signaling pathways involve complex networks of interactions, including receptors, kinases, and other molecules, which are crucial for processes like cell growth, proliferation, and survival. [5, 9 in previous turn, 14 in previous turn, 15 in previous turn, 18 in previous turn, 22 in previous turn, 23 in previous turn, 26 in previous turn]

While various studies on other anticancer agents demonstrate their ability to induce cell cycle arrest (e.g., G1, G2/M, or sub-G1 phases) and apoptosis in cancer cell lines, specific investigations detailing this compound's effects on cell cycle progression or induction of apoptosis in relevant preclinical models are not explicitly provided in the search results. [8, 13, 18, 23, 28 in previous turn, 29 in previous turn, 31 in previous turn, 33 in previous turn]

In Vivo Studies of this compound in Animal Models

In vivo studies are critical for understanding the systemic effects and efficacy of this compound in living organisms.

As an aromatase inhibitor, this compound is expected to reduce estrogen levels in vivo. mdpi.comnih.govtandfonline.com While other aromatase inhibitors like Plomestane (B1678897) have been shown to significantly reduce estrogen levels in preclinical and early clinical studies, specific quantitative data detailing the impact of this compound on estrogen levels (e.g., estradiol, estrone) in animal models are not explicitly available in the provided search results. [10, 13 in previous turn, 21, 27 in previous turn] Animal models are commonly used to assess the impact of hormonal manipulations on estrogen levels. nih.govnih.govmdpi.com

This compound has demonstrated antitumor activity. mdpi.com However, the provided information does not offer specific detailed research findings regarding its pharmacological activity in particular hormone-dependent preclinical systems, such as breast cancer xenograft models, prostate cancer models, or ovarian cancer models. While various hormone-dependent animal models exist for cancer research, including those for breast cancer (e.g., MCF-7 xenografts) mdpi.comnih.govscielo.org.penih.govd-nb.info, prostate cancer ncats.ionih.govnih.govmdpi.comfrontiersin.org, and ovarian cancer mdpi.comoncotarget.comresearchgate.netnih.govfrontiersin.org, specific data on this compound's efficacy, such as tumor growth inhibition rates or regression in these models, are not detailed in the search results.

Synthesis and Structural Elucidation Studies

Synthetic Pathways for Minamestane

The synthesis of this compound (FCE-24,928) can be achieved through several related pathways. One prominent route begins with androsta-1,4-diene-3,17-dione (B159171) (I). The initial step involves the chlorination of androsta-1,4-diene-3,17-dione with sulfuryl chloride (SO2Cl2) in pyridine, which yields 4-chloroandrosta-1,4-diene-3,17-dione (II). nih.gov

Following this, compound (II) undergoes bromination using N-bromosuccinimide (NBS) in refluxing carbon tetrachloride, leading to a 5-bromo derivative (III). Subsequently, the reaction of compound (III) with lithium chloride (LiCl) and lithium carbonate (Li2CO3) in hot dimethylformamide (DMF) affords 4-chloroandrosta-1,4,6-triene-3,17-dione (IV). The final step involves treating compound (IV) with ammonium (B1175870) hydroxide (B78521) (NH4OH) in dioxane at 90°C within a pressure vessel to yield this compound. nih.gov

Analogous Synthetic Routes for Related Steroidal Inhibitors

Synthetic strategies for steroidal aromatase inhibitors often involve modifications of the androstenedione (B190577) scaffold, a natural substrate of the aromatase enzyme. Compounds such as Formestane (B1683765) (4-hydroxyandrost-4-ene-3,17-dione) and Exemestane (B1683764) (6-methylideneandrosta-1,4-diene-3,17-dione) are examples of steroidal aromatase inhibitors that share structural similarities with androstenedione. nih.govwikipedia.org

Research into the structure-activity relationships (SAR) of these inhibitors has revealed critical structural characteristics for enzyme interaction. For instance, the planarity of the A-ring and the stereochemistry at the 5α-position are often considered important for anti-aromatase activity. Studies have shown that the C-3 carbonyl group, while present in natural substrates, is not always essential for anti-aromatase activity, with 3-deoxy compounds demonstrating strong inhibitory potential. wikipedia.orgmims.com

Modifications to the D-ring, such as the construction of a δ-lactone six-membered ring seen in Testolactone, have also been explored. While Testolactone was one of the first steroidal aromatase inhibitors used clinically, such D-ring modifications can sometimes decrease inhibitory potency. wikipedia.orgmims.com The synthesis of these analogous compounds typically involves specific chemical reactions to introduce functional groups or structural changes at various positions on the steroid nucleus to optimize their inhibitory activity and selectivity. wikipedia.orgmims.com

Isotopic Labeling Approaches for this compound Derivatives in Research

Isotopic labeling is a powerful technique employed in chemical and biochemical research to track the fate of specific atoms within molecules during chemical reactions or metabolic pathways. This approach involves replacing one or more atoms in a compound with their isotopes, which can be either stable nuclides or radionuclides. nih.gov

In the context of this compound derivatives and related drug research, isotopic labeling is invaluable for:

Elucidating Metabolic Pathways: By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radionuclides like carbon-11 (B1219553) (¹¹C), researchers can track how this compound derivatives are metabolized in biological systems. nih.govuni.lu This helps identify drug metabolites and understand the enzymatic transformations they undergo.

Quantitative Analysis: Stable isotope labeling, particularly in proteomics, allows for the quantitative comparison of peptides or proteins by introducing distinct mass tags that can be detected by mass spectrometry (MS). This can be applied to study the interaction of this compound derivatives with target enzymes or other biological molecules.

Understanding Drug Disposition: Radiolabeling, a specific type of isotopic labeling using radionuclides, enables the follow-up of the in vivo fate of drugs, providing insights into their absorption, distribution, metabolism, and excretion (ADME) without significantly altering the molecule's scaffold. uni.lu

Common stable isotopes used include ²H, ¹³C, and ¹⁵N, which can be incorporated into various building blocks. nih.gov For carbon isotope labeling, ¹¹C-labeled building blocks like [¹¹C]CH₃X (where X is I or OTf) are frequently used for synthesizing ¹¹C-labeled tracers, particularly for positron emission tomography (PET) studies. uni.lu These techniques allow for detailed investigations into the biochemical behavior and interactions of this compound derivatives, contributing to a deeper understanding of their mechanism of action and potential therapeutic applications.

Structure Activity Relationship Sar and Analog Development

Elucidation of Structure-Activity Relationships for Minamestane

Steroidal aromatase inhibitors, including this compound, function by mimicking endogenous substrates such as androstenedione (B190577), thereby competing for the enzyme's active site. nih.govnih.gov This competitive interaction often leads to the formation of highly reactive electrophilic intermediates that covalently bind to the enzyme, resulting in irreversible inhibition. nih.govnih.gov this compound itself is characterized as a novel irreversible aromatase inhibitor. ontosight.ai

Key Structural Features for Aromatase Inhibitory Activity

For steroidal compounds to effectively inhibit aromatase, certain structural features are paramount:

Planarity of the A-ring: The planarity of the A-ring within the steroidal scaffold is critical for high affinity binding to the aromatase enzyme. nih.govlipidmaps.org This structural characteristic facilitates optimal interaction within the enzyme's active site. nih.gov

C-3 Carbonyl Group and 5R-Stereochemistry: While the C-3 carbonyl group is not strictly essential for anti-aromatase activity, the presence of 5R-stereochemistry is a requirement for effective inhibition. lipidmaps.org This indicates a specific spatial orientation needed for productive enzyme interaction.

D-ring Structure: The structure of the D-ring is also considered critical for the binding of steroidal inhibitors to aromatase. lipidmaps.org Modifications to this ring can significantly influence inhibitory potency.

Compared to non-steroidal aromatase inhibitors, which often feature heterocyclic nitrogen atoms and tend to exhibit lower IC50 values (e.g., Letrozole (B1683767) and Anastrozole), steroidal inhibitors like Exemestane (B1683764) and Formestane (B1683765) typically show slightly higher IC50 values. nih.gov This highlights a difference in binding mechanisms and potency profiles between the two classes.

Influence of Steroidal Scaffold Modifications on this compound Activity

Modifications to the steroidal scaffold can profoundly impact the inhibitory activity of compounds related to this compound:

D-ring Modifications: Alterations to the steroidal cyclopentanone (B42830) D-ring, such as its replacement with a δ-lactone six-membered ring (as seen in Testolactone), have been shown to decrease inhibitory potency. lipidmaps.org This suggests that the native D-ring conformation or a similar five-membered ring is more favorable for optimal interaction.

C6-Substitutions: The design of novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors has demonstrated that new side groups can be introduced to protrude into previously unoccupied regions of the enzyme's access channel. indiamart.com This structure-guided design approach allows for the development of inhibitors with enhanced potency.

3-Deoxy Steroidal Olefins and Epoxides: Research into A,D-ring modified steroid analogs of Formestane and Testolactone revealed that a 3-deoxy steroidal olefin and its epoxide derivative could act as strong competitive aromatase inhibitors. lipidmaps.org Notably, the 5R-epimer of the 3,4-epoxide demonstrated superior competitive inhibition, binding with higher affinity than the natural substrate androstenedione. lipidmaps.org

The general principle underlying the design of steroidal enzyme inhibitors is their ability to mimic the endogenous substrates of key metabolic enzymes involved in steroidogenesis. nih.govuni.lu This molecular mimicry allows them to effectively compete for the active site and modulate enzyme activity.

Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of this compound analogs and derivatives aim to optimize their interaction with target enzymes and potentially expand their therapeutic utility.

Chemical Modifications and Their Impact on Target Interaction

Chemical modifications are integral to the development of new therapeutic agents, allowing for the fine-tuning of properties and interactions with biological targets. metabolomicsworkbench.org For this compound and its derivatives, such modifications are designed to enhance aromatase inhibition. The core strategy involves designing steroidal derivatives that structurally resemble the natural substrates. nih.govuni.lu

For instance, studies on A,D-ring modified steroids have shown that specific modifications can lead to potent competitive inhibitors. The 3-deoxy steroidal olefin and its epoxide derivative, for example, exhibited strong competitive aromatase inhibition. The 5R-epimer of the 3,4-epoxide was particularly effective, demonstrating an IC50 of 145 nM and a Ki of 38 nM, indicating a higher affinity for the enzyme than the natural substrate androstenedione (Km = 57.5 nM). lipidmaps.org

The impact of these modifications on inhibitory activity can be summarized as follows:

Compound TypeKey Structural FeaturesAromatase Inhibitory Activity (IC50 / Ki)Impact on Target InteractionSource
This compoundSteroidal scaffold, irreversible inhibitor45.7 nM (IC50) uni.luIrreversible binding to aromatase. ontosight.ai ontosight.aiuni.lu
3-deoxy steroidal olefin (analog)Steroidal scaffold, 3-deoxy225 nM (IC50), 50 nM (Ki) lipidmaps.orgStrong competitive inhibition, C-3 carbonyl not essential. lipidmaps.org lipidmaps.org
5R-epimer of 3,4-epoxide (analog)Steroidal scaffold, 5R-stereochemistry, epoxide derivative145 nM (IC50), 38 nM (Ki) lipidmaps.orgEnhanced competitive inhibition, higher affinity than natural substrate. lipidmaps.org lipidmaps.org
Testolactone (D-ring modified analog)δ-lactone six-membered D-ringLess active than Formestane lipidmaps.orgDecreased inhibitory potency due to D-ring modification. lipidmaps.org lipidmaps.org
C6-substituted androsta-1,4-diene-3,17-dioneNovel C6 side groupsNanomolar IC50s indiamart.comProtrusion into unoccupied access channels, structure-guided design. indiamart.com indiamart.com

Development of Multi-Targeting Steroidal Enzyme Inhibitors Related to this compound

A significant trend in drug discovery, particularly for complex diseases like cancer, is the development of multi-target enzyme inhibitors. nih.govwikipedia.org This approach aims to simultaneously modulate multiple disease-related pathways, which can enhance therapeutic efficacy and help mitigate drug resistance. nih.govwikipedia.org

Steroidal derivatives, building upon the scaffold of compounds like this compound, are well-suited for this multi-targeting strategy. They can be designed to modulate the activity of various key hormonal receptors or enzymes within the steroidogenic cascade. nih.govuni.lu This includes enzymes beyond aromatase that are involved in the biosynthesis and metabolism of steroid hormones.

For example, a novel approach has explored dual inhibition of steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) using a single drug, employing a "drug-prodrug" concept. nih.gov While not directly related to this compound, this exemplifies the potential for steroidal compounds to target multiple enzymes within the broader steroidogenesis pathway. Furthermore, studies have investigated the SAR of 2- and/or 4-halogenated estrone (B1671321) derivatives as multi-target steroidogenic enzyme inhibitors, demonstrating the feasibility of designing compounds that impact several points in steroid hormone synthesis. uni.lu This strategic development of multi-targeting steroidal enzyme inhibitors represents an advanced approach to endocrine therapy for hormone-dependent cancers. uni.lu

Computational and in Silico Research of Minamestane

Molecular Docking Studies of Minamestane with Aromatase

Molecular docking is an in silico technique used to predict the preferred orientation of a ligand, such as this compound, when bound to a protein, like aromatase, to form a stable complex. This method helps elucidate the binding modes and interaction strengths between the inhibitor and the enzyme. nih.gov Human aromatase (CYP19A1) is a cytochrome P450 enzyme located in the endoplasmic reticulum, characterized by an androgen-specific active site containing a prosthetic heme group. nih.govmdpi.commdpi.comresearchgate.net

For aromatase inhibitors, molecular docking studies typically aim to identify key residues involved in binding and the types of interactions formed. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking with the heme moiety. researchgate.netnih.govresearchgate.net Validated docking protocols for aromatase have demonstrated their reliability by accurately reproducing the binding pose of known substrates, such as androstenedione (B190577), with low Root Mean Square Deviation (RMSD) values (e.g., 1.350 Å). nih.govmdpi.com

While specific detailed molecular docking studies explicitly on this compound were not identified in the provided search results, general studies on aromatase inhibitors reveal that polar residues such as Asp309, Thr310, Ser478, and Met374, along with aromatic residues like Phe134, Phe221, and Trp224, and non-polar residues including Ala306, Ala307, Val370, Leu372, and Leu477, are critical for interactions within the active site. nih.govnih.gov As a steroidal aromatase inhibitor, this compound would be expected to engage in similar interactions, likely involving its steroidal backbone and functional groups with these active site residues and the heme iron, consistent with its known irreversible inhibitory mechanism. targetmol.com

Molecular Dynamics Simulations of this compound-Enzyme Complexes

Molecular Dynamics (MD) simulations are computational methods that provide insights into the time-dependent behavior of molecular systems, allowing researchers to observe the stability and conformational changes of protein-ligand complexes under simulated physiological conditions (e.g., solvation, temperature, pH, and pressure). mdpi.com

For aromatase-inhibitor complexes, MD simulations are commonly employed to:

Assess Structural Stability: This is typically evaluated using Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of a protein or ligand in a simulation trajectory compared to a reference structure. Low RMSD values throughout the simulation indicate a stable complex. mdpi.comresearchgate.netnih.govmdpi.comnih.govresearchgate.net

Analyze Flexibility: Root Mean Square Fluctuation (RMSF) is used to quantify the flexibility of individual residues or atoms over the simulation time. Regions with high RMSF values indicate greater mobility. mdpi.comnih.govresearchgate.net

Calculate Binding Free Energies: Post-MD methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often used to calculate the binding free energy, providing a more reliable estimation of binding affinity by considering solvent effects and ligand strain energy. mdpi.comresearchgate.netrsc.orgresearchgate.net

Observe Intermolecular Interactions: MD simulations allow for the monitoring of specific interactions, such as hydrogen bonds and hydrophobic contacts, over time, revealing their persistence and contribution to complex stability. nih.govbiorxiv.org

While direct MD simulation data for this compound in complex with aromatase were not found in the provided search results, these established computational approaches would be essential for a comprehensive understanding of this compound's interaction with aromatase, providing dynamic insights beyond static docking predictions. Studies on other aromatase inhibitors, such as letrozole (B1683767) analogs and azole compounds, have demonstrated the utility of MD simulations in confirming complex stability and elucidating binding mechanisms. mdpi.comresearchgate.netmdpi.comnih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis Related to this compound

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that correlates the biological activities of a set of compounds with their molecular structures using mathematical equations. taylorfrancis.com The aim of QSAR is to develop predictive models that can estimate the activity of new, untested compounds based on their structural features. This approach is invaluable in drug discovery for lead optimization and rational drug design. taylorfrancis.comnih.gov

QSAR models utilize various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify structural features and relate them to observed biological activities, such as aromatase inhibitory potency. taylorfrancis.com QSAR studies have been applied to diverse sets of aromatase inhibitors to understand the structural determinants of their activity. nih.govnih.gov

Although specific QSAR studies directly involving this compound or its derivatives were not detailed in the provided search results, given this compound's established role as an irreversible steroidal aromatase inhibitor, wikipedia.orgtargetmol.com it would be a prime candidate for inclusion in QSAR analyses aimed at developing new generations of aromatase inhibitors. Such studies would help in identifying key structural elements within this compound or its analogs that contribute to its potent and irreversible inhibition, guiding the design of more effective compounds with improved properties. nih.govcardiff.ac.ukmdpi.com

Crystallographic Studies of Aromatase in Complex with this compound or Related Inhibitors

X-ray crystallography is a powerful experimental technique that provides high-resolution three-dimensional structures of proteins and their complexes with ligands, offering direct visual evidence of binding modes and molecular interactions. The availability of crystal structures for human aromatase is fundamental for structure-based drug design. nih.govnih.gov

The crystal structure of human placental aromatase (CYP19A1) has been successfully determined (e.g., PDB ID: 3EQM, 3S7S). mdpi.comresearchgate.netnih.govmdpi.comjuniperpublishers.comrcsb.orgrcsb.org These structures have provided unprecedented insights into the enzyme's active site, substrate specificity, and the molecular basis of its catalytic mechanism. researchgate.netnih.govmdpi.com

While a specific co-crystal structure of aromatase with this compound was not identified in the provided search results, crystallographic studies of aromatase in complex with related steroidal inhibitors, such as exemestane (B1683764) (PDB ID: 3S7S) and novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors (PDB ID: 4GL7), have been reported. nih.govrcsb.orgrcsb.org These studies are highly relevant as this compound is also a steroidal aromatase inhibitor. wikipedia.orgncats.io They reveal how steroidal inhibitors bind within the active site, often occupying the substrate-binding pocket and sometimes extending into access channels. For instance, some designed inhibitors have been shown to protrude into the opening of the access channel, occupying regions unoccupied in enzyme-substrate complexes. nih.govmdpi.comrcsb.org Such structural insights are critical for understanding the precise mechanism of inhibition, including the irreversible binding characteristic of this compound.

The information derived from these crystallographic studies, even with related compounds, is invaluable for guiding the rational design of new aromatase inhibitors by exploiting the unique structural features of the protein's active site cavity and access channels. nih.govnih.gov

Comparative Studies with Other Aromatase Inhibitors

Comparison of Minamestane with Steroidal Aromatase Inhibitors

Steroidal aromatase inhibitors are analogues of androstenedione (B190577), the natural substrate for the aromatase enzyme. This structural similarity allows them to interact with the enzyme's active site. This class includes compounds like Exemestane (B1683764), Formestane (B1683765), Atamestane, and Plomestane (B1678897).

This compound, like other steroidal inhibitors, acts as a mechanism-based or "suicide" inhibitor. This means it binds to the aromatase enzyme in a way that mimics the natural substrate. The enzyme then begins its catalytic process, but instead of converting the inhibitor into an estrogen, it creates a reactive intermediate that binds covalently and irreversibly to the enzyme, leading to its permanent inactivation. This contrasts with non-steroidal inhibitors, which bind reversibly.

This compound and Exemestane : Both this compound and Exemestane are potent, orally active, irreversible steroidal aromatase inhibitors. They share the same fundamental mechanism of suicide inhibition. Clinical studies have demonstrated that Exemestane can suppress aromatase activity by over 97%. This high level of potency is a hallmark of third-generation inhibitors. The irreversible nature of their binding provides a sustained suppression of estrogen synthesis, as the effect can only be overcome by the synthesis of new enzyme molecules.

Formestane : As a second-generation steroidal inhibitor, Formestane also functions as an irreversible inactivator. However, a significant drawback compared to third-generation agents like this compound and Exemestane is its route of administration; Formestane is delivered via intramuscular injection, which is less convenient. Exemestane has largely superseded Formestane due to its oral availability and higher potency.

Atamestane and Plomestane : Atamestane is another steroidal inhibitor that has been evaluated for its antitumour activity. However, in comparative studies using rat models with DMBA-induced mammary tumours, Atamestane was found to be less effective than Exemestane. While subcutaneous Exemestane caused significant tumour regression (up to 73%) and reduced the appearance of new tumours, Atamestane did not show a significant effect on established tumours. This difference in efficacy may be linked to their varying impacts on ovarian aromatase activity and gonadotropin levels. Plomestane is also a known steroidal aromatase inhibitor.

Research Gaps and Future Academic Directions for Minamestane

Unexplored Mechanistic Aspects of Minamestane Action

While this compound is established as a steroidal aromatase inhibitor, its comprehensive mechanistic profile remains an area ripe for deeper academic inquiry. The specific molecular interactions that confer its potent aromatase inhibition while simultaneously preventing androgenic effects, unlike some other steroidal inhibitors, are not fully elucidated humansmart.com.mx. Future research could focus on high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, to precisely map the binding pose of this compound within the aromatase enzyme's active site. This could reveal subtle conformational changes or unique interaction points that explain its distinct pharmacological profile. Furthermore, investigations into its metabolic pathways and potential off-target interactions that might have influenced its developmental trajectory are warranted. Understanding the exact metabolic fate of this compound and identifying any uncharacterized metabolites could provide crucial insights into its in vivo behavior and inform future drug design. The absence of androgenic properties suggests a highly specific interaction profile, which, if fully understood, could guide the development of more selective endocrine modulators.

Potential for Novel this compound Derivatives with Enhanced Selectivity or Activity

This compound's foundational structure as a steroidal aromatase inhibitor with a favorable non-androgenic characteristic makes it an intriguing scaffold for the design of novel derivatives humansmart.com.mx. Future academic endeavors could leverage quantitative structure-activity relationship (QSAR) studies and advanced computational chemistry techniques, including molecular docking and dynamics simulations, to predict and synthesize new analogues with enhanced selectivity or activity mdpi.com. Research could explore modifications to the steroidal backbone to improve pharmacokinetic properties such as bioavailability and metabolic stability, addressing potential limitations that may have contributed to its withdrawal from development. The aim would be to systematically explore the chemical space around the this compound scaffold to identify derivatives that retain or improve its potent aromatase inhibition while optimizing other pharmacological attributes, potentially through scaffold-hopping approaches or by incorporating various heterocyclic groups, as seen in the broader development of steroidal enzyme inhibitors nih.govnih.govresearchgate.net.

Methodological Advancements in this compound Research

The re-evaluation of this compound and its derivatives can significantly benefit from contemporary methodological advancements in chemical biology and pharmacology. Beyond traditional biochemical assays, the application of advanced biophysical techniques could provide deeper insights into its binding kinetics and thermodynamics with aromatase. High-throughput screening platforms could be employed for rapid identification of novel this compound analogues or for profiling its activity against a wider range of targets to identify potential off-target effects or novel applications. The integration of artificial intelligence and machine learning algorithms into drug discovery pipelines could accelerate the design and optimization of this compound-inspired compounds, predicting their properties and guiding synthetic efforts more efficiently mdpi.com. Furthermore, advanced in vitro models, such as organoids or microphysiological systems, could offer more physiologically relevant platforms for studying this compound's effects and metabolism, potentially circumventing some limitations encountered in earlier preclinical development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.